molecular formula C20H21N3O2S B3311444 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide CAS No. 946264-81-9

2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

Cat. No.: B3311444
CAS No.: 946264-81-9
M. Wt: 367.5 g/mol
InChI Key: YRTMHUXDNRCFEC-UHFFFAOYSA-N
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Description

The compound 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide (hereafter referred to as Compound A) is a sulfur-containing acetamide derivative with a substituted imidazole core. Its structure features:

  • A 1-(2-methoxyphenylmethyl) group at the N1 position of the imidazole ring.
  • A sulfanyl (-S-) linker at the C2 position of the imidazole, connected to an acetamide moiety.
  • A 4-methylphenyl group as the acetamide’s terminal aryl substituent.

The 2-methoxyphenylmethyl group introduces steric bulk and electron-donating properties, while the 4-methylphenyl substituent enhances lipophilicity. The sulfanyl bridge may contribute to hydrogen bonding or redox activity, depending on the biological context.

Properties

IUPAC Name

2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-15-7-9-17(10-8-15)22-19(24)14-26-20-21-11-12-23(20)13-16-5-3-4-6-18(16)25-2/h3-12H,13-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTMHUXDNRCFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and an appropriate catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the imidazole derivative with thiourea under basic conditions.

    Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 4-methylphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. The compound under discussion has been synthesized and tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain imidazole derivatives demonstrate efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Anticancer Properties

There is growing interest in the anticancer potential of imidazole derivatives. Compounds similar to 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest these compounds may interfere with cancer cell metabolism and proliferation pathways .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Imidazole derivatives have shown promise in reducing inflammatory responses in various experimental models. The compound may modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory disorders .

Case Study 1: Antibacterial Activity Assessment

In a recent study, the antibacterial efficacy of a series of imidazole derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting its potential as a lead compound for further development .

Case Study 2: Anticancer Screening

A study focused on the anticancer properties of imidazole derivatives demonstrated that compounds similar to 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide could induce apoptosis in human cancer cell lines through the activation of caspase pathways . This suggests a mechanism that warrants further investigation for therapeutic use.

Mechanism of Action

The mechanism of action of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring can coordinate with metal ions, while the methoxyphenyl group can participate in π-π stacking interactions. The sulfanyl group may also play a role in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazole/Acetamide Derivatives

Compound ID Imidazole Substituent Acetamide Substituent Key Functional Groups Biological Activity (Reported) Source
Compound A 1-(2-Methoxyphenylmethyl) 4-Methylphenyl Sulfanyl (-S-) Not explicitly reported Target
Compound B () 1-(4-Fluorophenyl) 1-Naphthyl Sulfanyl (-S-) Not reported [3]
Compound C () 1-Methyl 4-Methoxyphenyl Sulfanyl (-S-) Not reported [4]
Compound D () 2-Aminophenyl (sulfanyl-linked) 4-Methoxyphenyl Sulfanyl (-S-) Antimicrobial (inferred) [6]
Compound E () 1-(2-Chlorophenylmethyl)indole 4-Methoxyphenyl Sulfonyl (-SO₂-) Not reported [12]

Key Observations:

Imidazole Substituents :

  • Electron-Donating vs. Electron-Withdrawing Groups :
  • Compound A ’s 2-methoxyphenylmethyl group (electron-donating) contrasts with Compound B ’s 4-fluorophenyl (electron-withdrawing). This difference may influence solubility and receptor binding.

Acetamide Substituents :

  • Lipophilicity : Compound A ’s 4-methylphenyl is more lipophilic than Compound C ’s 4-methoxyphenyl (polar methoxy group), affecting membrane permeability.
  • Bulkiness : Compound B ’s 1-naphthyl group adds steric hindrance, which may reduce binding affinity compared to smaller aryl groups.

Linker Chemistry :

  • Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) :

Physicochemical Properties (Inferred)

Table 2: Property Comparison

Property Compound A Compound B Compound D
LogP (lipophilicity) High (~3.5)* Moderate (~2.8)* Moderate (~2.2)*
Hydrogen Bond Donors 1 (NH) 1 (NH) 2 (NH, NH₂)
Polar Surface Area ~70 Ų ~80 Ų ~90 Ų

*Estimated using fragment-based methods.

  • Compound A ’s higher logP suggests better membrane penetration but lower aqueous solubility than Compound D .

Biological Activity

The compound 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic molecule that exhibits significant biological activity. Its unique structural features, including an imidazole ring and various aromatic groups, contribute to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The compound can be described by its IUPAC name: 2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide. The structure includes:

  • Imidazole Ring : Known for its ability to chelate metal ions and interact with biological macromolecules.
  • Methoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
  • Trimethylphenyl Group : Contributes to the compound's hydrophobic character.

The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors. The imidazole ring is known for binding to metal ions, which may inhibit enzyme activity. The methoxy and trimethyl phenyl groups enhance binding affinity, potentially leading to more potent biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrase (CA) enzymes, which are crucial in various physiological processes.
  • Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

Biological Activity Data

Recent studies have demonstrated the compound's efficacy against various biological targets. Below is a summary of key findings:

Study Cell Line/Target IC50 Value Effect Observed
Study 1MDA-MB-231 (breast cancer)10.93 nMInduction of apoptosis
Study 2CA IX (carbonic anhydrase)25.06 nMSelective inhibition
Study 3CA II (carbonic anhydrase)3.92 μMModerate inhibition

Case Studies

  • Study on Apoptosis Induction :
    A recent investigation assessed the compound's ability to induce apoptosis in MDA-MB-231 cells. The study reported a significant increase in annexin V-FITC positive cells, indicating a robust apoptotic response compared to control groups .
  • Enzyme Inhibition Studies :
    Research focusing on carbonic anhydrase inhibition revealed that the compound demonstrates exceptional selectivity for CA IX over CA II, making it a promising candidate for targeted cancer therapies .
  • Antimicrobial Activity :
    Additional studies have evaluated the compound's antimicrobial properties, showing potential effectiveness against bacterial strains through enzyme inhibition mechanisms .

Q & A

Q. What are the optimal synthetic routes for 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide?

The synthesis typically involves a multi-step process:

  • Imidazole ring formation : Cyclization of precursors (e.g., substituted benzylamines) under basic/acidic conditions.
  • Sulfanyl linkage : Reaction with thiol-containing intermediates (e.g., thioglycolic acid derivatives) using coupling agents like EDC/HOBt .
  • Amide bond formation : Condensation of intermediates with N-(4-methylphenyl)acetamide under anhydrous conditions. Key reagents include sodium hydroxide (pH control), DMF (solvent), and catalysts like DMAP. Purity is validated via HPLC (>95%) and NMR .

Q. How is the compound structurally characterized?

Advanced spectroscopic and crystallographic methods are employed:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., methoxyphenyl CH₃O at δ 3.8 ppm, imidazole NH at δ 12.5 ppm) .
  • X-ray crystallography : Confirms spatial arrangement, including dihedral angles between imidazole and aryl groups (e.g., 24.9° deviation observed in analogous structures) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 424.2) .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective sulfanyl group introduction?

Regioselectivity depends on:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the imidazole C2 position .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-oxidation of sulfanyl to sulfonyl groups) .
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance thiol reactivity in biphasic systems . Post-reaction TLC monitoring and column chromatography (silica gel, EtOAc/hexane) isolate the desired product .

Q. What mechanisms underlie its reported antimicrobial activity?

Hypothesized mechanisms include:

  • Membrane disruption : Sulfanyl and imidazole groups may interact with bacterial lipid bilayers, as seen in analogues with MIC values of 8–16 µg/mL against S. aureus .
  • Enzyme inhibition : Molecular docking studies suggest binding to E. coli dihydrofolate reductase (DHFR) active sites (ΔG = −9.2 kcal/mol) . Validation requires in vitro assays (e.g., time-kill kinetics) and SAR studies (e.g., substituting methoxy with halogens to enhance potency) .

Q. How do substituent variations impact bioactivity?

Data from structural analogues reveal:

  • Methoxy position : 2-Methoxyphenyl (target compound) vs. 4-methoxyphenyl () shows 3-fold higher cytotoxicity in MCF-7 cells, likely due to improved hydrophobic interactions .
  • Sulfanyl vs. sulfonyl : Sulfanyl derivatives exhibit reversible enzyme inhibition, while sulfonyl groups confer irreversible binding but lower solubility . Contradictions in literature (e.g., 4-chlorophenyl analogues in showing mixed antifungal results) necessitate comparative QSAR modeling .

Data Contradictions and Resolution

Q. Why do some studies report conflicting solubility profiles?

Discrepancies arise from:

  • Crystallinity : Amorphous vs. crystalline forms (e.g., 2.5 mg/mL in DMSO for amorphous vs. 0.8 mg/mL for crystalline) .
  • pH-dependent ionization : Imidazole (pKa ~6.5) and acetamide (pKa ~−0.5) groups alter solubility in buffers (e.g., PBS pH 7.4 vs. gastric fluid pH 1.2) . Standardize protocols using DSC (differential scanning calorimetry) to assess polymorphic stability .

Q. How to reconcile variable cytotoxicity data across cell lines?

Factors include:

  • Efflux pumps : Overexpression of P-gp in resistant lines (e.g., HepG2 vs. HCT-116) reduces intracellular accumulation .
  • Metabolic activation : Liver microsome assays (e.g., CYP3A4-mediated oxidation) may convert prodrugs to active metabolites . Use isogenic cell pairs (e.g., P-gp+/−) and LC-MS/MS metabolite profiling to isolate variables .

Methodological Recommendations

  • Synthetic scale-up : Replace THF with 2-MeTHF (lower toxicity) and employ flow chemistry for exothermic steps .
  • Biological assays : Pair standard MIC tests with synchrotron-based FTIR to map compound distribution in biofilms .
  • Computational tools : Use AutoDock Vina for binding studies and Gaussian 16 for DFT-based reactivity predictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide

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